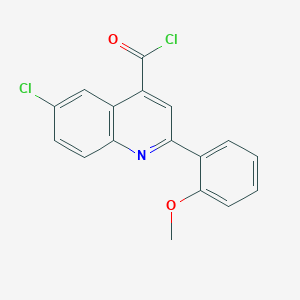

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

6-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-16-5-3-2-4-11(16)15-9-13(17(19)21)12-8-10(18)6-7-14(12)20-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYQQONTDOZVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198060 | |

| Record name | 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-29-5 | |

| Record name | 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carbonyl Chloride Group:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free or green chemistry approaches .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: New quinoline derivatives with various functional groups.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The 2-methoxyphenyl group in the target compound likely induces upfield shifts in ¹H NMR for ortho-protons (~6.8–7.2 ppm) compared to unsubstituted phenyl analogues .

Actividad Biológica

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a quinoline core, which is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.19 g/mol. The presence of chloro and methoxy substituents enhances the compound's reactivity and biological activity.

The mechanism of action for this compound involves several biochemical pathways:

- DNA Binding : The compound interacts with DNA, leading to structural alterations that inhibit cell proliferation in cancer cells.

- Cell Cycle Arrest : It has been observed to induce G2 or S-phase arrest in various cancer cell lines.

- Target Interaction : Quinoline derivatives can inhibit specific molecular targets such as c-Met, which is implicated in tumor progression.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-Methoxy-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | Different substituents | Similar anticancer properties |

| 2-(2-Methoxyphenyl)quinoline-4-carbonyl chloride | Lacks the chloro group | Reduced reactivity |

| 6-Chloro-2-phenylquinoline-4-carbonyl chloride | Lacks the methoxy group | Varies in antimicrobial activity |

The unique combination of chloro and methoxy groups in this compound enhances its reactivity and biological efficacy compared to other similar compounds.

Case Studies

-

Anticancer Activity Study

A study investigated the effects of various quinolone derivatives on cancer cell lines using flow cytometry and fluorescence microscopy. Results indicated that this compound exhibited significant cytotoxicity against MCF-7 and HeLa cells, with a notable selectivity towards malignant cells over non-malignant ones . -

Antimicrobial Screening

In vitro screening against multiple bacterial strains demonstrated that this compound possesses potent antimicrobial activity, outperforming some standard antibiotics in efficacy tests .

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves acylation and heterocyclization steps. For example, quinoline derivatives are often synthesized by reacting substituted anthranilates with acyl chlorides in the presence of a base (e.g., triethylamine), followed by cyclization under controlled conditions. A related method uses methyl malonyl chloride for acylation, followed by base-catalyzed ester condensation to form the quinoline core . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical for yield improvement.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal system (e.g., monoclinic P2₁/n), unit cell parameters (a, b, c, β), and molecular conformation can be resolved using SC-XRD. Data collection with a Bruker Kappa APEXII diffractometer and refinement via SHELXL are common . Spectroscopic methods (NMR, IR) complement crystallographic data, with -NMR confirming substituent positions (e.g., methoxy and carbonyl chloride groups).

Q. What safety precautions are required when handling this compound?

Refer to GHS hazard codes (e.g., H314 for skin corrosion). Use personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods. Avoid inhalation of vapors and contact with moisture, as acyl chlorides hydrolyze exothermically. Store in sealed containers under inert gas (e.g., N₂) at 2–8°C .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between NMR/IR and SC-XRD data often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Validate crystallographic models using tools like PLATON (ADDSYM) to check for missed symmetry. Cross-validate spectroscopic assignments via density functional theory (DFT) calculations (e.g., Gaussian09) to simulate NMR chemical shifts .

Q. What strategies optimize the compound’s crystallization for SC-XRD?

Slow evaporation from a dichloromethane/hexane mixture (1:3) at 4°C promotes single-crystal growth. For stubborn cases, use seeding or solvent vapor diffusion. Monitor crystal quality with powder XRD to detect polymorphic impurities. High-resolution data (≤0.8 Å) and low Rint values (<5%) ensure reliable refinement .

Q. How does the methoxy group’s position (ortho vs. para) affect reactivity?

The ortho-methoxy group in this compound introduces steric hindrance, slowing nucleophilic substitution at the carbonyl chloride. Comparative studies with para-methoxy analogs show reduced reactivity in Friedel-Crafts acylation. DFT-based electrostatic potential maps can quantify steric/electronic effects .

Q. What are the compound’s applications in medicinal chemistry?

Quinoline-4-carbonyl chlorides serve as intermediates for antimalarial (e.g., chloroquine analogs) and anticancer agents. The chloro and methoxy groups enhance lipophilicity and target binding (e.g., topoisomerase inhibition). Structure-activity relationship (SAR) studies require coupling with amines or alcohols to generate amides/esters for biological screening .

Methodological Tables

Table 1. Crystallographic Data for 6-Chloro-2-(2-methoxyphenyl)quinoline Derivatives

| Parameter | Value (Example) | Method/Software | Reference |

|---|---|---|---|

| Crystal System | Monoclinic (P2₁/n) | SC-XRD (Bruker APEXII) | |

| Unit Cell (Å) | a = 10.59, b = 8.29, c = 19.19 | SHELXL-2018/3 | |

| R1 | 0.052 | Full-matrix refinement |

Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | >80% yield above 70°C |

| Solvent Polarity | Low (toluene > DCM) | Reduces side reactions |

| Base (e.g., Et₃N) | 1.2–1.5 equivalents | Neutralizes HCl byproduct |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.